molecular formula C5H3BrF3NS B11761959 2-(bromomethyl)-4-(trifluoromethyl)Thiazole

2-(bromomethyl)-4-(trifluoromethyl)Thiazole

Cat. No.: B11761959
M. Wt: 246.05 g/mol
InChI Key: FTAQKCNVIXDZFC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)Thiazole is an organic compound characterized by a thiazole ring substituted with bromomethyl and trifluoromethyl groups. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-4-(trifluoromethyl)Thiazole typically involves the bromination of a thiazole precursor. One common method is the radical bromination of 4-(trifluoromethyl)thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-(trifluoromethyl)Thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)Thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-4-(trifluoromethyl)Thiazole involves its interaction with biological targets through its reactive bromomethyl and trifluoromethyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4-(trifluoromethyl)Thiazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H3BrF3NS

Molecular Weight

246.05 g/mol

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H3BrF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2

InChI Key

FTAQKCNVIXDZFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CBr)C(F)(F)F

Origin of Product

United States

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